molecular formula C19H22N2O4 B2521925 N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide CAS No. 338775-02-3

N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide

Cat. No. B2521925
CAS RN: 338775-02-3
M. Wt: 342.395
InChI Key: ATPBVBYYZUJUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with various biological activities, such as hyperglycemic-hypoglycemic effects and analgesic properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives by attaching different substituents to the heterocyclic ring. For instance, the synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides was performed to explore the impact of substituent position and properties on blood glucose levels . Similarly, the methylation of the pyridine moiety in another related compound was investigated to enhance analgesic properties, indicating a methodological approach to modifying biological activity through chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel benzamide compound was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system with specific lattice constants. Theoretical calculations using density functional theory (DFT) were also employed to determine the geometrical parameters, electronic properties, and thermodynamic properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed through theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These analyses help in understanding the interaction of the molecule with other chemical entities and its potential as a reactive species in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as partition coefficients, are crucial in determining their pharmacokinetic behavior and biological activity. However, a correlation between these properties and blood glucose levels was not observed in one of the studies, suggesting that other factors may also play a significant role in the biological activity of these compounds . Additionally, antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test, which provides insights into their potential therapeutic uses .

Scientific Research Applications

  • Sigma Receptor Scintigraphy : One study explored the use of a related iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in humans. This research highlights the potential of benzamide derivatives in imaging applications, particularly in identifying cancerous tissues by targeting sigma receptors overexpressed on cancer cells (Caveliers et al., 2002).

  • PET Radioligand for Imaging Inflammation : Another study discussed the development of 11C-PBR28, a radioligand for imaging peripheral benzodiazepine receptors (PBRs) in the brain, indicating the utility of benzamide derivatives in neurological research. Such compounds could be used to estimate human radiation doses based on biodistribution data, potentially applicable to N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide if it shares similar pharmacological properties (Brown et al., 2007).

  • Scintigraphic Detection of Melanoma Metastases : Research on the use of radiolabeled benzamides for melanoma imaging suggests a broader application of benzamide derivatives in cancer diagnosis and treatment monitoring. This demonstrates the potential for N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide in similar contexts if it possesses affinity for relevant biological targets (Maffioli et al., 1994).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. The retrieved data does not provide specific safety and hazard information for this compound .

Future Directions

The future directions for research and development involving this compound would depend on its properties and potential applications. The retrieved data does not provide specific information on future directions for this compound .

properties

IUPAC Name

N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-16(14(2)22)12-17(19(24)21(13)10-7-11-25-3)20-18(23)15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBVBYYZUJUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1CCCOC)NC(=O)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.